molecular formula C11H12N2O B8545978 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1,4-benzoxazine

6-cyano-3,4-dihydro-2,2-dimethyl-2H-1,4-benzoxazine

Cat. No. B8545978
M. Wt: 188.23 g/mol
InChI Key: DIJIMOVRKFEFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyano-3,4-dihydro-2,2-dimethyl-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1,4-benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1,4-benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-cyano-3,4-dihydro-2,2-dimethyl-2H-1,4-benzoxazine

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydro-1,4-benzoxazine-6-carbonitrile

InChI

InChI=1S/C11H12N2O/c1-11(2)7-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,13H,7H2,1-2H3

InChI Key

DIJIMOVRKFEFGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(O1)C=CC(=C2)C#N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 480 mg of 6-bromo-3,4-dihydro-2,2-dimethyl-2H-1,4-benzoxazine, 206 mg of cuprous cyanide and 5 ml of N,N-dimethylformamide was stirred at 130° C. for 4 hours and further at 150° C. for 5 hours. This reaction mixture was diluted with 0.5 ml of ethylenediamine and 10 ml of water and extracted with benzene. The organic layer was washed with water and dried over anhydrous magnesium sulfate and the solvent was distilled off. The residue was chromatographed on a silica gel column and elution was carried out with ethyl acetate-hexane (10:1). The crude crystals from the eluate were washed with hexane and dried to give 160 mg of 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1,4-benzoxazine. This compound has the following physicochemical properties.
Quantity
480 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
206 mg
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reactant
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5 mL
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reactant
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0.5 mL
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solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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